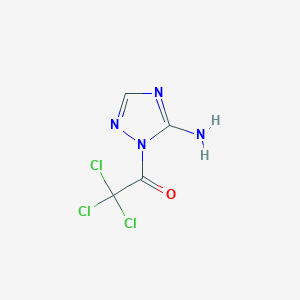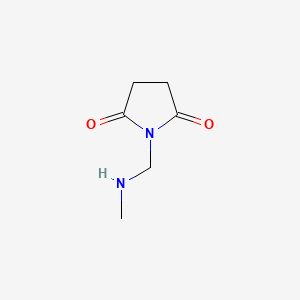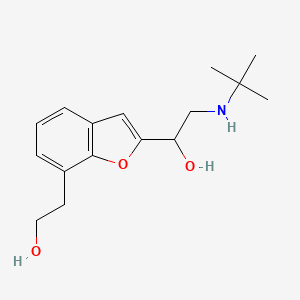
3-Ethyl-5-((6-methylquinolin-2-yl)methylene)-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-5-((6-methylquinolin-2-yl)methylene)-2-thioxothiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core with a quinoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-((6-methylquinolin-2-yl)methylene)-2-thioxothiazolidin-4-one typically involves the condensation of 6-methylquinoline-2-carbaldehyde with 3-ethyl-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-5-((6-methylquinolin-2-yl)methylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline moiety can be reduced to a tetrahydroquinoline using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Alkyl halides, aryl halides, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various alkyl or aryl substituted thiazolidinone derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a candidate for drug development due to its potential pharmacological activities.
Mécanisme D'action
The mechanism of action of 3-Ethyl-5-((6-methylquinolin-2-yl)methylene)-2-thioxothiazolidin-4-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The quinoline moiety may intercalate with DNA, disrupting replication and transcription processes, while the thiazolidinone core may inhibit specific enzymes or receptors involved in microbial or viral replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinolines: Compounds with a quinoline core, such as chloroquine and quinine, known for their antimalarial properties.
Thiazolidinones: Compounds with a thiazolidinone core, such as pioglitazone, used in the treatment of diabetes.
Uniqueness
3-Ethyl-5-((6-methylquinolin-2-yl)methylene)-2-thioxothiazolidin-4-one is unique due to the combination of the quinoline and thiazolidinone moieties, which may confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H14N2OS2 |
|---|---|
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
(5Z)-3-ethyl-5-[(6-methylquinolin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H14N2OS2/c1-3-18-15(19)14(21-16(18)20)9-12-6-5-11-8-10(2)4-7-13(11)17-12/h4-9H,3H2,1-2H3/b14-9- |
Clé InChI |
JJONPUGLJMZRDP-ZROIWOOFSA-N |
SMILES isomérique |
CCN1C(=O)/C(=C/C2=NC3=C(C=C2)C=C(C=C3)C)/SC1=S |
SMILES canonique |
CCN1C(=O)C(=CC2=NC3=C(C=C2)C=C(C=C3)C)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-(2,6-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15209991.png)


![4-[2-(2-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-5-hydroxy-2-(phenylsulfanyl)cyclohexa-2,5-dien-1-one](/img/structure/B15210011.png)
